3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178449
InChI: InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)
SMILES:
Molecular Formula: C14H19BClNO3
Molecular Weight: 295.57 g/mol

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC18178449

Molecular Formula: C14H19BClNO3

Molecular Weight: 295.57 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C14H19BClNO3
Molecular Weight 295.57 g/mol
IUPAC Name 3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Standard InChI Key SHEJUMLHFARHDG-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl

Introduction

Structural Characteristics and Molecular Properties

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₄H₁₉BClNO₃) is a benzamide derivative featuring a chloro substituent at the 3-position, a methylamide group at the N-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position of the aromatic ring . The compound’s structural uniqueness arises from the synergistic interplay of its functional groups, which confer distinct reactivity and potential biological activity.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₉BClNO₃
Molecular Weight295.57 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl
InChIKeySHEJUMLHFARHDG-UHFFFAOYSA-N
Predicted CCS (Ų) for [M+H]+162.7
Hazard Statements (GHS)H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

The boronate ester group enhances its utility in cross-coupling reactions, while the chloro and methylamide groups influence electronic and steric properties .

Synthesis and Preparation

The synthesis of this compound typically involves palladium-catalyzed borylation of halogenated benzamide precursors. A representative method from the literature involves:

  • Substrate Preparation: 3-Chloro-N-methyl-4-bromobenzamide is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., PCy₃) under inert conditions .

  • Reaction Conditions: The reaction proceeds in 1,4-dioxane at 100°C for 24 hours, followed by aqueous workup and purification via column chromatography .

Table 2: Key Synthetic Parameters

ParameterDetails
Catalyst SystemPd₂(dba)₃, PCy₃
BaseKOAc
Solvent1,4-Dioxane
Temperature100°C
Yield~80% (optimized conditions)

This method aligns with strategies for analogous boronate esters, where steric and electronic factors are optimized to prevent undesired side reactions .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its boronate ester group, which participates in Suzuki-Miyaura cross-couplings, and its amide group, which can undergo hydrolysis or reduction.

Suzuki-Miyaura Cross-Coupling

The pinacol boronate moiety enables palladium-catalyzed couplings with aryl halides, forming biaryl structures. For example:
C₁₄H₁₉BClNO₃ + Ar-XPd catalystC₁₄H₁₈ClNO₃-Ar+Byproducts\text{C₁₄H₁₉BClNO₃ + Ar-X} \xrightarrow{\text{Pd catalyst}} \text{C₁₄H₁₈ClNO₃-Ar} + \text{Byproducts}
This reactivity is critical in medicinal chemistry for constructing complex scaffolds .

Amide Hydrolysis and Reduction

  • Hydrolysis: Under acidic or basic conditions, the amide group converts to a carboxylic acid.

  • Reduction: Lithium aluminum hydride reduces the amide to a methylamine.

Table 3: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
Amide Hydrolysis6M HCl, reflux3-Chloro-4-boronobenzamide
Boronate OxidationH₂O₂, NaOHBoronic acid derivative

Applications in Organic Synthesis and Medicinal Chemistry

Organic Synthesis

The compound serves as a versatile building block:

  • Cross-Coupling Reactions: Enables synthesis of biaryl motifs for ligands, polymers, and pharmaceuticals .

  • Protecting Group Strategy: The boronate ester acts as a temporary protecting group for boron-containing intermediates .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Boronate Esters

CompoundKey DifferencesApplications
N-Methyl-3-(pinacolato)benzamide Lacks chloro substituent; lower steric hindranceIntermediate in drug synthesis
4-(Pinacolato)benzamide Boronate at para position; no methylamidePolymer synthesis
3-Amino-N-methyl-5-(pinacolato)benzamideAmino group enhances hydrogen bondingEnzyme inhibitor design

The chloro substituent in 3-chloro-N-methyl-4-(pinacolato)benzamide improves electrophilic reactivity compared to non-halogenated analogs, making it superior for aryl-aryl bond formation .

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